Product packaging for O-Desphenyl Sofosbuvir(Cat. No.:CAS No. 1233335-82-4)

O-Desphenyl Sofosbuvir

Cat. No.: B1145698
CAS No.: 1233335-82-4
M. Wt: 453.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Desphenyl Sofosbuvir ( 1233335-82-4) is a primary impurity and metabolite of the antiviral drug Sofosbuvir, which is a cornerstone medication for treating Hepatitis C virus (HCV) infections . This compound, with the molecular formula C16H25FN3O9P and a molecular weight of 453.36 g/mol, is structurally characterized as the desphenyl analogue of the parent drug . In pharmaceutical research and development, this compound serves as a critical reference standard in impurity profiling and analytical method development . Its primary research value lies in ensuring drug safety and quality control; it is used to monitor and control the levels of this specific impurity in Sofosbuvir active pharmaceutical ingredient (API) and its finished drug products according to the strict thresholds set by international regulatory guidelines . Furthermore, this compound is essential in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA and in conducting toxicity studies for generic drug formulations . The mechanism of action for the parent drug, Sofosbuvir, involves its metabolism to an active uridine triphosphate analogue that inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator to suppress viral replication . Studying related compounds like this compound helps researchers understand the metabolic pathway and stability of the drug. This product is intended for research and further manufacturing use only as a laboratory reagent and is not certified for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₂₅FN₃O₉P B1145698 O-Desphenyl Sofosbuvir CAS No. 1233335-82-4

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNWIJCJSQLNQC-BDQOCJAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Formation Mechanisms of O Desphenyl Sofosbuvir

Chemical Synthesis of O-Desphenyl Sofosbuvir as a Reference Standard

The availability of pure this compound (CAS 1233335-82-4) is a prerequisite for its use as a reference standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in batches of Sofosbuvir. synthinkchemicals.com Pharmaceutical reference standard suppliers typically undertake the deliberate synthesis of such impurities. daicelpharmastandards.com While specific, detailed synthetic protocols are often proprietary, the general approach can be inferred from patents covering the preparation of Sofosbuvir impurities and fundamental principles of phosphoramidate (B1195095) chemistry. google.comgoogle.com

Optimization Strategies for Laboratory-Scale Production

Once a viable synthetic route is established, optimization is performed to improve yield, purity, and reproducibility for laboratory-scale production. This is critical for generating a consistent supply of the reference standard.

Key optimization strategies include:

Stoichiometry Adjustment: Fine-tuning the molar ratios of the nucleoside, phosphorylating agent, and base to maximize the conversion to the desired product and minimize the formation of byproducts.

Order of Addition: Investigating the impact of the sequence in which reactants are added to the reaction vessel.

Temperature Control: Establishing a precise temperature profile for the reaction, including controlled addition and warming phases, to enhance selectivity.

Purification Method Development: Developing robust chromatographic purification methods (e.g., flash chromatography or preparative HPLC) to achieve the high purity (>98%) required for a reference standard.

Mechanistic Investigations of its Formation as a Process Impurity in Sofosbuvir Synthesis

This compound arises as an impurity during the manufacturing process of Sofosbuvir. Its formation is typically due to the cleavage of the P-O bond of the phenoxy group attached to the phosphorus atom. This can occur through hydrolysis or other side reactions.

Identification of Critical Reaction Steps and Intermediate Compounds

The synthesis of Sofosbuvir generally involves the crucial step of coupling the protected 2'-deoxy-2'-fluoro-2'-methyluridine intermediate with a phosphoramidate reagent, specifically (S)-isopropyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate or a related activated species.

The formation of this compound is most likely to occur during:

The Coupling Reaction: If water is present in the reaction mixture, it can compete with the nucleoside's hydroxyl group, leading to hydrolysis of the phenoxy group from the phosphorus center of the activated phosphoramidate reagent or the product itself.

Deprotection Steps: The removal of protecting groups from the sugar moiety often involves acidic or basic conditions. These conditions can also promote the hydrolysis of the relatively labile P-O-phenyl bond. For instance, workup steps involving aqueous acids or bases to neutralize the reaction mixture or remove byproducts can inadvertently cause the formation of the desphenyl impurity. chemicalbook.com

Storage and Handling: The stability of Sofosbuvir can be compromised under non-optimal storage conditions, where exposure to moisture and non-neutral pH can lead to slow degradation and the formation of this compound over time. daicelpharmastandards.com

Elucidation of Side Reactions and Byproduct Formation Pathways

The primary pathway for the formation of this compound is the nucleophilic substitution at the phosphorus center, where the phenoxy group acts as a leaving group.

Primary Side Reaction Pathway:

Hydrolysis: A water molecule can attack the electrophilic phosphorus atom, leading to a pentavalent intermediate. The subsequent collapse of this intermediate results in the expulsion of phenol (B47542) and the formation of the phosphonic acid derivative, this compound. This reaction can be catalyzed by either acid or base.

Other potential, though less common, pathways could involve:

Solvolysis: If alcohols (like methanol (B129727) or ethanol) are used in workup or purification steps, they could potentially displace the phenoxy group, leading to the formation of other related impurities (e.g., O-Desphenyl O-methyl Sofosbuvir).

Reaction with Nucleophilic Reagents: Other nucleophiles present in the reaction mixture could also contribute to the cleavage of the phenoxy group.

Strategies for Process Control and Impurity Minimization in Chemical Manufacturing

To ensure the final API meets stringent purity requirements, manufacturers employ several strategies to control and minimize the formation of this compound.

Control StrategyActionRationale
Raw Material Control Use of anhydrous solvents and reagents. Strict control of water content in starting materials.Minimizes the primary reactant (water) responsible for hydrolysis of the P-O-phenyl bond.
Reaction Condition Optimization Maintaining low temperatures during the coupling reaction. Precise control of pH during workup and deprotection steps, avoiding harsh acidic or basic conditions.Reduces the rate of hydrolysis and other side reactions. Neutral or near-neutral conditions are less likely to promote cleavage.
Process Monitoring In-process controls (IPCs) using techniques like HPLC to monitor the formation of the impurity at critical steps.Allows for early detection and potential process adjustments if impurity levels exceed established thresholds.
Purification Techniques Development of robust crystallization or chromatographic purification methods for the final API.Effectively removes the more polar this compound impurity from the less polar Sofosbuvir product.
Final Product Formulation and Storage Controlling the pH and water content of the final formulation. Storing the API and drug product under controlled conditions (temperature and humidity).Enhances the long-term stability of the drug substance and prevents degradation into the desphenyl impurity.

By implementing these comprehensive control strategies, manufacturers can effectively limit the presence of this compound, ensuring the production of high-purity Sofosbuvir that meets all regulatory standards.

Methodologies for Isolation and Purification of this compound from Synthetic Mixtures

The isolation and purification of this compound, a key impurity in the synthesis of the antiviral drug Sofosbuvir, from complex synthetic mixtures are critical for ensuring the final drug product's purity and safety. Various chromatographic and crystallization techniques are employed to effectively separate this impurity from the main compound and other process-related substances.

One of the primary methods for the isolation of this compound is preparative high-performance liquid chromatography (HPLC). A study detailing the isolation of a base degradation product of Sofosbuvir, which corresponds to this compound in molecular formula and weight, utilized a mass supported auto-purification system. This method employed a C18 stationary phase, a common choice for reverse-phase chromatography, with a mobile phase consisting of a gradient of 0.1% formic acid and acetonitrile (B52724). The use of a gradient elution allows for the effective separation of compounds with differing polarities.

Column chromatography is another widely used technique for the purification of Sofosbuvir impurities. A patent discloses the use of a dichloromethane (B109758) and methanol solvent system for the purification of a Sofosbuvir impurity, achieving a high purity of over 99%. This method relies on the differential adsorption of the compounds in the mixture to the stationary phase, with the components being separated as the mobile phase moves through the column. The choice of solvents in the mobile phase is crucial for achieving optimal separation.

While specific details on the crystallization of this compound are not extensively documented in publicly available literature, crystallization is a common and effective method for the purification of pharmaceutical compounds and their intermediates. The process generally involves dissolving the crude mixture in a suitable solvent or solvent system at an elevated temperature and then allowing the solution to cool, which leads to the crystallization of the desired compound in a purer form. The selection of an appropriate solvent system is critical for successful crystallization and is often determined empirically. For Sofosbuvir itself, various crystallization methods have been developed using solvents such as isobutyl methyl ketone, acetone, and mixtures of anisole (B1667542) and dibutyl ether. It is plausible that similar solvent systems could be adapted for the crystallization of this compound.

The following tables provide a summary of the methodologies and findings from research on the isolation and purification of this compound.

Table 1: Preparative High-Performance Liquid Chromatography (HPLC) Purification of this compound

ParameterDetailsReference
Instrumentation Mass supported auto-purification system conferenceworld.in
Stationary Phase Xtimate C18 (250 × 20 mm, 5 µm) conferenceworld.in
Mobile Phase A 0.1% Formic Acid in Water conferenceworld.in
Mobile Phase B Acetonitrile conferenceworld.in
Gradient Program Time (min) / %B: 0/5, 3/5, 10/40, 15/90, 15.1/5, 18/5 conferenceworld.in
Flow Rate 20 mL/min conferenceworld.in
Detection UV at 260 nm conferenceworld.in
Isolated Compound Base degradation impurity-A (C₁₆H₂₅FN₃O₉P, MW: 453.13) conferenceworld.in

Table 2: Column Chromatography Purification of a Sofosbuvir Impurity

ParameterDetailsReference
Technique Column Chromatography epo.org
Stationary Phase Not specified (likely silica (B1680970) gel) epo.org
Mobile Phase Dichloromethane and Methanol system epo.org
Detection Thin Layer Chromatography (TLC) monitoring epo.org
Achieved Purity > 99% epo.org
Product Form White solid epo.org

Advanced Analytical Characterization and Quantification of O Desphenyl Sofosbuvir

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of pharmaceutical impurities, providing the necessary resolving power to separate them from the main compound and from each other. For O-Desphenyl Sofosbuvir, various liquid chromatography methods are employed.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the cornerstone for the routine analysis and quality control of Sofosbuvir and its impurities. conferenceworld.in The development of stability-indicating RP-HPLC methods is crucial, as these methods are designed to separate the API from any potential process-related impurities or degradation products, including this compound. researchgate.netresearchgate.netoup.comfabad.org.trekb.eg

These methods are meticulously validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. researchgate.net The specificity of an HPLC method is demonstrated by its ability to produce well-resolved peaks for the main drug and all its impurities, ensuring that there is no interference at the retention time of the analyte. oup.comekb.eg Validation parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are rigorously established. researchgate.netresearchgate.net For instance, a typical method might demonstrate linearity over a concentration range of 10-50 µg/mL with a high correlation coefficient (r² > 0.999). researchgate.net

Commonly, C18 columns, such as Inertsil ODS-3 or Agilent Eclipse XDB-C18, are used as the stationary phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous component (like a phosphate (B84403) or formate (B1220265) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netekb.eg Isocratic elution is often preferred for its simplicity and reproducibility in quality control settings. researchgate.netoup.com

Table 1: Representative HPLC Method Parameters for Sofosbuvir Impurity Analysis

ParameterCondition 1Condition 2Condition 3
Stationary PhaseAgilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm) researchgate.netInertsil ODS-3 C18 (4.6 x 250 mm, 5 μm) researchgate.netAthena C18 (4.6 x 250 mm, 5µm) ekb.eg
Mobile Phase0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50 v/v) researchgate.netMethanol:Water (70:30 v/v) researchgate.netMethanol:Water (70:30 v/v) ekb.eg
Flow Rate1.0 mL/min (Typical)0.9 mL/min researchgate.net1.0 mL/min ekb.eg
DetectionUV at 260 nm researchgate.netUV at 260 nm researchgate.netUV at 260 nm ekb.eg
ModeIsocratic researchgate.netIsocratic researchgate.netIsocratic ekb.eg

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology provides substantial improvements in resolution, speed, and sensitivity. fabad.org.trresearchgate.net For the analysis of impurities like this compound, which may be present at low levels and elute close to the main Sofosbuvir peak, the enhanced resolving power of UPLC is highly advantageous. fabad.org.tr

UPLC methods allow for much faster analysis times, often reducing run times from over 10 minutes to just a few minutes, which significantly increases sample throughput in a quality control environment. nih.gov The improved efficiency and narrower peaks lead to lower limits of detection and quantification, which is critical for monitoring trace-level impurities. fabad.org.tr Several UPLC methods have been developed for the analysis of Sofosbuvir, its metabolites, and related compounds, demonstrating the superiority of this technique for resolving complex mixtures. fabad.org.trresearchgate.netscirp.org

Chiral Chromatography for Stereoisomeric Analysis

The chemical structure of this compound, like Sofosbuvir itself, contains multiple chiral centers. synzeal.comnih.gov The full chemical name, isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate, specifies a single stereoisomer. synzeal.comclearsynth.com However, during synthesis or degradation, other diastereomers could potentially be formed. As different stereoisomers can have different biological activities, it is a regulatory requirement to control the stereoisomeric purity of a drug substance. nih.gov

Chiral chromatography is the primary technique used for the separation of stereoisomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are widely used for the separation of a broad range of pharmaceutical compounds, including nucleoside analogues. nih.govbohrium.com The development of a stereoselective method would be essential to confirm the stereochemical purity of this compound and to quantify any potential isomeric impurities.

Mass Spectrometry (MS) for Structural Confirmation and Trace Quantification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an indispensable tool for the definitive identification of pharmaceutical impurities and for their quantification at very low levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of MS/MS detection. niscair.res.inresearchgate.net This technique is widely used for the quantification of Sofosbuvir and its metabolites in complex biological matrices like human plasma and can be readily adapted for the trace quantification of impurities such as this compound. nih.govjyoungpharm.orgnih.gov

In an LC-MS/MS experiment, the precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the analyte of interest is selected in the first mass analyzer. It is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at nanogram-per-milliliter (ng/mL) levels or lower. niscair.res.injyoungpharm.org

For this compound (Molecular Formula: C₁₆H₂₅FN₃O₉P, Molecular Weight: 453.36), the precursor ion in positive ionization mode would be [M+H]⁺ at m/z 454.4. A plausible fragmentation would involve the loss of the isopropyl alaninate (B8444949) side chain.

Table 2: Representative LC-MS/MS Parameters for Sofosbuvir-related Compound Analysis

ParameterExample Condition
ChromatographyUPLC with a C18 column (e.g., Acquity BEH C18) nih.gov
Mobile PhaseGradient of 0.1% Formic Acid in Water and Acetonitrile nih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) niscair.res.innih.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.netjyoungpharm.org
Precursor Ion [M+H]⁺ (Sofosbuvir)m/z 530.1 jyoungpharm.orgnih.gov
Product Ion (Sofosbuvir)m/z 243.1 niscair.res.innih.gov
Precursor Ion [M+H]⁺ (this compound)m/z 454.4 (Theoretical)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. scirp.org This capability is crucial for the unambiguous structural confirmation of unknown impurities or degradation products found during stability studies. scirp.org

Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry are used to achieve high resolution. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the elemental formula, the identity of a compound like this compound can be confirmed with a high degree of confidence. This is a critical step in the characterization of reference standards and in the investigation of unknown peaks in a chromatogram. scirp.org

Table 3: Theoretical Accurate Mass of this compound

Compound NameMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ Ion (Theoretical)
This compoundC₁₆H₂₅FN₃O₉P453.1363454.1441

Method Validation Parameters for Analytical Procedures

The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a chosen procedure is suitable for its intended purpose. For this compound, a key related substance of Sofosbuvir, robust and validated analytical methods are essential for its accurate characterization and quantification in bulk drug substances and finished pharmaceutical products. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, which outline specific parameters that must be evaluated. These parameters include specificity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes the active pharmaceutical ingredient (API) Sofosbuvir, other related impurities, and degradation products.

Detailed research findings on the specificity of methods for Sofosbuvir and its impurities demonstrate that techniques like High-Performance Liquid Chromatography (HPLC) can effectively separate the main compound from its related substances. In a typical validation, a solution containing Sofosbuvir and its known impurities, including this compound, would be analyzed. The method is considered specific if it can produce well-resolved peaks for each compound, demonstrating that there is no interference at the retention time of the analyte of interest. The peak purity of this compound can be further confirmed using a photodiode array (PDA) detector.

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The linearity of an analytical method for this compound is determined by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed.

For a related impurity of Sofosbuvir, a study demonstrated linearity over a concentration range of 10-30 μg/ml. d-nb.inforesearchgate.net A good correlation between the peak area and the concentration of the analyte is essential. d-nb.inforesearchgate.net The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000.

Table 1: Example Linearity Data for a Sofosbuvir-Related Impurity

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150234
15225189
20300567
25375432
30450876

Note: The data in this table is representative and based on findings for a related phosphoryl impurity of Sofosbuvir.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurities, it is crucial to have methods with low LOD and LOQ values to ensure that even trace amounts can be reliably detected and quantified. These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. One study reported an LOD of 0.03% (0.12 μg) and an LOQ of 1.50% (0.375 μg) for a related impurity of Sofosbuvir. d-nb.inforesearchgate.net

Table 2: LOD and LOQ for a Sofosbuvir-Related Impurity

ParameterValue (%)Value (µg)
Limit of Detection (LOD)0.030.12
Limit of Quantification (LOQ)1.500.375

Note: The data in this table is based on findings for a related phosphoryl impurity of Sofosbuvir. d-nb.inforesearchgate.net

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. For the quantification of this compound, accuracy is typically assessed by recovery studies. This involves spiking a sample with a known amount of the this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery of the added analyte is then calculated.

A study on Sofosbuvir and a related substance showed percent recoveries of 107.80%, 118.9%, and 104.60% at 80%, 100%, and 120% levels, respectively, for the related substance. d-nb.info The acceptance criteria for the recovery of impurities are generally between 80% and 120%. conferenceworld.in

Table 3: Example Accuracy (Recovery) Data for a Sofosbuvir-Related Impurity

Spiking Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
801617.25107.80
1002023.78118.90
1202425.10104.60

Note: The data in this table is representative and based on findings for a related phosphoryl impurity of Sofosbuvir. d-nb.info

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day precision): This is assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

Intermediate Precision (Inter-day precision): This is determined by analyzing the same sample on different days, with different analysts, or on different equipment within the same laboratory.

The precision is expressed as the relative standard deviation (%RSD) of the results. For impurities, the %RSD should generally be low. A study on the quantification of impurities in Sofosbuvir found that the %RSD for each related impurity was between 0% and 2.91%. conferenceworld.in

Table 4: Example Precision Data for a Sofosbuvir-Related Impurity

Precision LevelNumber of ReplicatesMean Peak AreaStandard Deviation% RSD
Repeatability (Intra-day)63012451234.50.41
Intermediate (Inter-day)63025892456.70.81

Note: The data in this table is representative and based on findings for related impurities of Sofosbuvir.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations could include changes in the flow rate of the mobile phase, the pH of the mobile phase, the column temperature, and the composition of the mobile phase.

The method is considered robust if the results remain within the acceptance criteria despite these small changes. For example, in the analysis of Sofosbuvir and its phosphoryl impurity, the flow rate was studied in the range of 0.9 to 1.2 ml/min, and the method was found to be robust. researchgate.net

Table 5: Example of Robustness Study Parameters for an HPLC Method

ParameterOriginal ValueVaried Value 1Varied Value 2
Flow Rate (mL/min)1.00.91.1
Mobile Phase pH3.02.83.2
Column Temperature (°C)302832

Note: This table represents typical parameters that would be varied in a robustness study for an HPLC method.

Degradation Kinetics and Pathways Leading to O Desphenyl Sofosbuvir

Chemical Degradation Studies of Sofosbuvir and Related Prodrugs

Sofosbuvir, a phosphoramidate (B1195095) prodrug, is designed to be metabolized in the liver to its active triphosphate form. This metabolic activation involves the hydrolysis of a carboxyl ester and the cleavage of the phosphoramidate bond, including the release of the phenyl group researchgate.net. Chemical degradation studies under forced conditions can mimic these metabolic pathways and reveal other potential instabilities. Research indicates that Sofosbuvir is prone to degradation under hydrolytic (acidic and basic), oxidative, and, in some cases, photolytic conditions, while it generally shows stability under neutral and thermal stress oup.comijper.orgijper.org.

Hydrolysis is a primary degradation pathway for Sofosbuvir, particularly under acidic and basic conditions. The stability of the drug in neutral aqueous solutions is generally higher.

Acidic Hydrolysis : In the presence of acid (e.g., 0.1 N to 1 N HCl), Sofosbuvir undergoes significant degradation. One study reported 8.66% degradation when refluxed in 1 N HCl at 80°C for 10 hours scirp.org. Another investigation found 23% degradation after 6 hours in 0.1 N HCl at 70°C ijper.orgijper.org. The degradation in acidic media can lead to the formation of multiple products, including one with a mass-to-charge ratio (m/z) of 417.0843, suggesting a complex breakdown of the parent molecule scirp.org.

Basic Hydrolysis : Sofosbuvir is particularly labile in alkaline conditions. Studies have shown extensive degradation, with one reporting 45.97% degradation in 0.5 N NaOH at 60°C over 24 hours scirp.org. Another study observed 50% degradation after 10 hours of reflux in 0.1 N NaOH ijper.org. Basic hydrolysis is the key pathway for the formation of O-Desphenyl Sofosbuvir. Detailed structural analysis, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has confirmed the identity of a major degradation product formed under basic conditions as this compound scirp.org. This product exhibits a protonated molecular ion at m/z 454.1369, corresponding to the molecular formula C₁₆H₂₆FN₃O₉P scirp.org. Its formation involves the hydrolytic cleavage of the P-O-aryl bond, where the phenoxy group attached to the phosphorus atom is replaced by a hydroxyl group.

Neutral Hydrolysis : Sofosbuvir is reported to be relatively stable under neutral hydrolysis conditions (in water at room temperature) oup.com.

The photostability of Sofosbuvir has yielded conflicting results across different studies, likely due to variations in experimental conditions such as the light source, exposure duration, and the physical state of the drug (solid vs. solution).

Evidence of Stability : Several studies have concluded that Sofosbuvir is stable under photolytic stress. No significant degradation was observed when a stock solution was exposed to direct sunlight for 21 days or when the solid drug was exposed to UV light (254 nm) for 24 hours scirp.orgijper.orgijper.org.

Evidence of Degradation : Conversely, other research indicates that Sofosbuvir is susceptible to photolytic degradation, particularly in aqueous solutions. One study found 70% degradation of the drug in an aqueous solution when exposed to UV light for 6 hours, whereas the solid form remained stable under the same conditions oup.com. Another report also noted degradation under photolytic conditions without specifying the extent researchgate.net.

These discrepancies highlight the importance of the formulation and physical state in determining the photostability of Sofosbuvir.

Oxidative stress is a significant degradation pathway for Sofosbuvir. Studies typically employ hydrogen peroxide (H₂O₂) to simulate oxidative conditions.

Oxidative Degradation : Sofosbuvir shows susceptibility to oxidation. The extent of degradation varies with the concentration of the oxidizing agent and temperature. For instance, treatment with 3% H₂O₂ for 7 days at room temperature resulted in 19.02% degradation ijper.org. Another study using a more aggressive 30% H₂O₂ at 80°C for two days reported only 0.79% degradation, suggesting complex kinetics scirp.org. A major oxidative degradation product has been identified with an m/z of 393, which could be formed through the creation of an amine oxide from the tertiary amine within the molecule ijper.orgijper.org.

Antioxidant Strategies : While specific studies on the use of antioxidants to stabilize Sofosbuvir are not prevalent in the reviewed literature, the demonstrated susceptibility to oxidation suggests that such strategies could be beneficial. In pharmaceutical formulations, antioxidants are commonly used to prevent the degradation of oxygen-sensitive drugs. These agents act as free radical scavengers, terminating chain reactions that lead to degradation. The inclusion of antioxidants in a Sofosbuvir formulation could potentially enhance its stability and extend its shelf life, although specific research is required to identify compatible and effective antioxidants.

Similar to photostability, reports on the thermal stability of Sofosbuvir are varied.

Evidence of Stability : Most forced degradation studies report that Sofosbuvir is stable under thermal stress. No degradation was observed when the solid drug was kept at 80°C for 72 hours or when a solution was maintained at 50°C for 21 days scirp.orgoup.comijper.orgijper.org. It has also been reported as stable in the solid state up to 105°C for one week .

Evidence of Degradation : In contrast, some studies have found Sofosbuvir to be susceptible to thermal degradation researchgate.net. A detailed study on its thermal decomposition identified an initial decomposition temperature of approximately 207°C in both nitrogen and air atmospheres, with the primary mechanism being the decomposition of the phosphate (B84403) ester moiety.

These differences suggest that Sofosbuvir is thermally stable under typical storage and accelerated stability testing conditions but will degrade at much higher temperatures.

Influence of Pharmaceutical Excipients and Environmental Factors on Degradation Product Formation

The stability of an active pharmaceutical ingredient (API) can be influenced by the excipients used in its formulation and by environmental factors like humidity.

Pharmaceutical Excipients : The interaction between an API and excipients can affect the drug's stability. While extensive studies on Sofosbuvir-excipient interactions leading to degradation are limited, a study on the formulation of fast-dissolving tablets using super disintegrants like croscarmellose sodium and sodium starch glycolate included stability testing, with one formulation showing promising results nih.gov. It is crucial during pre-formulation studies to assess the compatibility of Sofosbuvir with various excipients to prevent potential degradation and ensure the stability of the final dosage form.

Environmental Factors : Humidity is a key environmental factor that can promote hydrolytic degradation. While specific studies detailing the effect of humidity on Sofosbuvir degradation are not widely available, its known lability to hydrolysis suggests that exposure to high humidity could accelerate the formation of hydrolytic degradants like this compound. Therefore, protection from moisture is an important consideration for its storage and packaging.

Design and Interpretation of Forced Degradation Studies to Predict Stability

Forced degradation studies are fundamental to developing and validating stability-indicating analytical methods, which are capable of separating the API from its degradation products fabad.org.tr.

Study Design : These studies are designed according to ICH guidelines (Q1A(R2)) and involve subjecting the drug to stress conditions more severe than those used in accelerated stability testing oup.comorientjchem.org. The typical conditions include acid and base hydrolysis (e.g., 0.1-1 M HCl/NaOH), oxidation (e.g., 3-30% H₂O₂), exposure to heat (e.g., >50°C), and photolysis (exposure to UV and visible light) scirp.orgfabad.org.tr.

Interpretation : The outcomes are analyzed using a validated stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector ijper.orgfabad.org.tr. The interpretation involves identifying and quantifying the degradation products formed under each stress condition. The mass balance is calculated to ensure that the decrease in the API concentration corresponds to the increase in the concentration of the degradation products. By identifying the structure of degradants, such as this compound, through techniques like LC-MS/MS and NMR, a comprehensive degradation pathway for the drug can be proposed scirp.orgresearchgate.net. This information is vital for optimizing formulation, determining appropriate storage conditions, and establishing re-test periods or shelf life.

The table below summarizes the conditions from various forced degradation studies on Sofosbuvir.

Stress ConditionReagent/ParametersDurationTemperatureObserved Degradation (%)Reference
Acid Hydrolysis 1 N HCl10 hours80°C (reflux)8.66% scirp.org
Acid Hydrolysis 0.1 N HCl6 hours70°C (reflux)23% ijper.org
Base Hydrolysis 0.5 N NaOH24 hours60°C45.97% scirp.org
Base Hydrolysis 0.1 N NaOH10 hours70°C (reflux)50% ijper.org
Oxidative 3% H₂O₂7 daysRoom Temp.19.02% ijper.org
Oxidative 6% H₂O₂10 daysRoom Temp.11% researchgate.net
Photolytic UV Light (in solution)6 hoursRoom Temp.70% oup.com
Photolytic Sunlight (in solution)21 daysAmbientNo degradation ijper.org
Thermal Dry Heat (solid)72 hours80°CNo degradation oup.com
Thermal Dry Heat (solid)21 days50°CNo degradation ijper.org

Below is a list of identified degradation products of Sofosbuvir from the cited research.

Degradation ProductStress Condition(s)m/z (Mass-to-Charge Ratio)Proposed Identity/NotesReference
This compound Base Hydrolysis454.1 [M+H]⁺Cleavage of P-O-phenyl bond scirp.org
Degradant I Acid Hydrolysis488Not fully elucidated ijper.org
Degradant II Base Hydrolysis393.3Not fully elucidated ijper.org
Degradant III Oxidative393Possible amine oxide formation ijper.org
Acid Degradant Acid Hydrolysis417.0 [M+H]⁺Not fully elucidated scirp.org

Analytical Approaches for Monitoring Degradation Products and Impurity Profiles

The monitoring of degradation products and the impurity profile of Sofosbuvir, including the formation of this compound, is crucial for ensuring the quality, safety, and efficacy of the drug product. Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate the use of validated stability-indicating analytical methods for this purpose. oup.com A variety of analytical techniques have been developed and validated to separate, identify, and quantify impurities arising from the degradation of Sofosbuvir under various stress conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for the analysis of Sofosbuvir and its degradation products. These methods offer high resolution, sensitivity, and specificity, making them suitable for routine quality control and stability studies. fabad.org.trconferenceworld.in Stability-indicating reverse-phase HPLC (RP-HPLC) methods are particularly common, utilizing C18 columns and a variety of mobile phase compositions to achieve effective separation of the parent drug from its impurities. ijper.orgresearchgate.net

For the structural elucidation and confirmation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are invaluable. ijper.orgresearchgate.net These methods provide detailed information on the molecular weight and fragmentation patterns of the impurities, enabling their unambiguous identification. ijper.org

Forced degradation studies are an integral part of developing and validating stability-indicating methods. In these studies, Sofosbuvir is subjected to a range of stress conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress, to intentionally generate degradation products. oup.comijper.org The findings from these studies help in understanding the degradation pathways of the drug and in ensuring that the analytical method can effectively separate the degradation products from the active pharmaceutical ingredient.

Research has shown that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress. oup.comijper.org For instance, significant degradation has been observed when Sofosbuvir is exposed to 0.1 N HCl and 0.1 N NaOH. ijper.org Similarly, oxidative stress, often induced using hydrogen peroxide (H₂O₂), has been shown to cause degradation. ijper.org

The following tables summarize the chromatographic conditions used in various studies for the analysis of Sofosbuvir and its degradation products, as well as the outcomes of forced degradation studies.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Sofosbuvir and its Impurities

ParameterMethod 1Method 2Method 3
Technique RP-HPLCRP-HPLCUPLC
Column Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)Zorbax C18AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)
Mobile Phase Methanol (B129727):Water (70:30, v/v)Acetonitrile (B52724) and 0.1% formic acid0.1% Orthophosphoric acid and Methanol
Flow Rate 1.0 mL/min0.6 mL/min1.0 mL/min
Detection UV at 260 nmUV at 260 nmPhotodiode Array at 236 nm

Table 2: Summary of Forced Degradation Studies of Sofosbuvir

Stress ConditionReagent/ParametersObservation
Acidic Hydrolysis 0.1 N HCl, 70°C, 6 hoursSignificant degradation observed. ijper.org
Alkaline Hydrolysis 0.1 N NaOH, 70°C, 10 hoursSignificant degradation observed. ijper.org
Oxidative Degradation 3% H₂O₂, Room Temperature, 7 daysDegradation observed. ijper.org
Thermal Degradation 80°C, 72 hoursStable. oup.com
Photolytic Degradation UV lightStable. oup.com
Neutral Hydrolysis Water, 72 hoursStable. oup.com

The development and validation of such analytical methods are performed in accordance with ICH guidelines, ensuring parameters such as linearity, accuracy, precision, specificity, and robustness are thoroughly evaluated. conferenceworld.inmedicalresearchjournal.org The availability of reference standards for impurities like this compound is essential for the validation of these analytical methods and for accurate quantification in quality control applications. aquigenbio.com

Pre Clinical and Mechanistic in Vitro Biotransformation Studies

Enzyme-Mediated Formation of O-Desphenyl Sofosbuvir in Cell-Free Systems

Cell-free systems, such as liver subcellular fractions, have been instrumental in identifying the specific enzymes and cellular compartments involved in the initial metabolism of Sofosbuvir.

The biotransformation of Sofosbuvir is not confined to a single cellular compartment but requires enzymes from multiple locations. The initial hydrolytic step is catalyzed by enzymes found in both microsomal and lysosomal fractions. Specifically, Carboxylesterase 1 (CES1), which is highly expressed in liver microsomes, plays a significant role nih.govtga.gov.au. Concurrently, the lysosomal protease Cathepsin A (CatA) is also a key contributor to this initial hydrolysis nih.govnih.gov.

Following this enzymatic action, the pathway involves a critical non-enzymatic chemical step: the spontaneous release of the phenyl group biorxiv.org. This step, which results in the formation of this compound, can occur after the initial ester hydrolysis. The subsequent cleavage of the phosphoramidate (B1195095) bond is then carried out by the cytosolic enzyme, Histidine triad nucleotide-binding protein 1 (HINT1) nih.govtga.gov.au. Therefore, the complete conversion in a cell-free environment requires the coordinated action of enzymes from microsomal, lysosomal, and cytosolic fractions.

The generation of this compound is a direct consequence of a sequential metabolic activation pathway. The process begins with the hydrolysis of the carboxyl ester of the alanine moiety by human Cathepsin A and/or Carboxylesterase 1 nih.govpatsnap.com. This initial step is followed by an intramolecular chemical rearrangement that results in the expulsion of the phenoxide group, yielding the this compound intermediate tga.gov.aubiorxiv.org. The final step in this initial cascade is the cleavage of the remaining phosphoramidate bond by HINT1, which liberates the monophosphate metabolite GS-331007-MP nih.govnih.gov.

Table 1: Enzymes and Cellular Fractions in this compound Formation

Enzyme/Component Cellular Location Role in Metabolic Pathway
Carboxylesterase 1 (CES1) Microsomal Catalyzes initial hydrolysis of the carboxyl ester moiety. nih.govtga.gov.au
Cathepsin A (CatA) Lysosomal Catalyzes initial hydrolysis of the carboxyl ester moiety. nih.govnih.gov
Chemical Rearrangement N/A (Intramolecular) Spontaneous/non-enzymatic release of the phenyl group to form this compound. tga.gov.aubiorxiv.org
Histidine triad nucleotide-binding protein 1 (HINT1) Cytosolic Cleaves the phosphoramidate bond of the intermediate after phenyl group removal. nih.gov

This compound Formation in Pre-clinical Animal Models (Excluding Human Clinical Data)

Preclinical animal models are essential for understanding the in vivo relevance of metabolic pathways identified in vitro. Studies in various species have demonstrated significant differences in the metabolism of Sofosbuvir.

The metabolic pathway leading to this compound and subsequently to the active triphosphate metabolite has been evaluated in mice, rats, hamsters, dogs, and monkeys nih.gov. While the fundamental pathway is consistent, the rate and efficiency of metabolism vary widely. For instance, Sofosbuvir is degraded very rapidly in rodent plasma due to high levels of esterase activity, to the extent that the parent drug is often undetectable mdpi.com.

In contrast, studies have shown that the hepatic concentrations of the downstream active metabolite, GS-331007-TP, were nearly 200-fold higher in beagle dogs than in cynomolgus monkeys following oral administration nih.gov. High and sustained levels of the active triphosphate have been observed in the livers of dogs and PXB mice (chimeric mice with humanized livers), with concentrations comparable to those seen in humans nih.govresearchgate.net. The lower levels observed in rats and monkeys suggest less efficient hepatic metabolism in these species nih.gov. These differences in the formation of the final metabolite reflect species-specific variations in the initial activation steps, including the formation of this compound.

The differences in Sofosbuvir metabolism across animal models are attributed to variations in the expression and activity of the requisite enzymes. Non-human primate livers appear to metabolize phosphoramidate prodrugs like Sofosbuvir less efficiently than human hepatocytes researchgate.net. The dog model, however, shows a metabolic profile more aligned with that of humans in terms of hepatic accumulation of the active metabolite nih.gov. The PXB mouse, with its liver populated by human hepatocytes, also serves as a reliable model for predicting human liver exposure massbio.org. The high esterase activity in rat plasma makes it a less representative model for studying the pharmacokinetics of the parent drug, although it is still used to study the disposition of its metabolites mdpi.com.

Table 2: Comparative Metabolism of Sofosbuvir in Preclinical Animal Models

Animal Model Metabolic Efficiency (Hepatic) Key Characteristics
Rat Low Very rapid degradation of parent drug in plasma due to high esterase activity. mdpi.com
Dog (Beagle) High Hepatic concentrations of active metabolite are high and comparable to humans. nih.govnih.gov
Monkey (Cynomolgus) Low Inefficient hepatic metabolism compared to humans and dogs; low liver levels of active metabolite. nih.govresearchgate.net
PXB Mouse (Humanized Liver) High Hepatic concentrations of active metabolite are comparable to those observed in human liver. nih.govmassbio.org

Identification and Characterization of Enzymatic Pathways Leading to its Formation

The enzymatic pathway responsible for the formation of this compound is a critical prodrug activation mechanism that occurs primarily in the liver. The process can be characterized by the following sequential steps:

Carboxyl Ester Hydrolysis : The pathway is initiated by the hydrolytic cleavage of the isopropyl ester from the L-alanine moiety of Sofosbuvir. This reaction is catalyzed by the redundant actions of two highly expressed hepatic enzymes: Carboxylesterase 1 (CES1) in the endoplasmic reticulum (microsomes) and Cathepsin A (CatA) in the lysosomes nih.govtga.gov.au.

Chemical Dephenylation : Following the initial hydrolysis, the molecule undergoes a rapid, non-enzymatic, intramolecular cyclization. This chemical rearrangement leads to the cleavage and release of the phenyl group as phenoxide tga.gov.aubiorxiv.org. The resulting molecule is the intermediate known as this compound.

Phosphoramidate Cleavage : The final step in this initial bioactivation phase is the hydrolysis of the phosphoramidate bond, which links the alanine amino acid to the phosphorus atom. This cleavage is performed by the cytosolic enzyme HINT1, which removes the alanine moiety and yields the nucleoside monophosphate metabolite (GS-331007-MP) nih.govnih.gov. This monophosphate is then further phosphorylated by other cellular kinases to the active triphosphate form.

This well-defined pathway ensures that the prodrug Sofosbuvir is efficiently converted within hepatocytes, releasing the necessary intermediates for the eventual formation of the active antiviral agent.

Role of this compound in the Overall Metabolic Fate of Sofosbuvir (Pre-clinical Context)

In the preclinical setting, the metabolic pathway of sofosbuvir has been extensively studied, revealing a cascade of enzymatic reactions primarily occurring within hepatocytes. Upon entering the liver cells, sofosbuvir undergoes an initial hydrolysis of its carboxyl ester moiety. This crucial first step is catalyzed by the enzymes Cathepsin A and Carboxylesterase 1 (CES1) nih.govnih.govresearchgate.net. This reaction gives rise to an intermediate metabolite, often referred to in scientific literature as "metabolite X" nih.gov.

The subsequent and defining step in the formation of this compound is the cleavage of the phosphoramidate bond, which involves the removal of the phenyl group. This enzymatic action is carried out by Histidine Triad Nucleotide-Binding Protein 1 (HINT1) researchgate.net. The resulting molecule, this compound, represents a significant milestone in the metabolic activation of the drug.

Following its formation, this compound is further phosphorylated to its monophosphate and subsequently to the active triphosphate form, GS-461203. It is this triphosphate analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, effectively terminating viral replication nih.gov.

While the active triphosphate is the ultimate therapeutic agent, a significant portion of the metabolic cascade leads to the formation of the inactive nucleoside metabolite, GS-331007. This compound is the predominant circulating drug-related species found in plasma and is primarily eliminated through the kidneys nih.govnih.gov. The formation of GS-331007 occurs through the dephosphorylation of the monophosphate intermediate.

Preclinical pharmacokinetic studies in various animal models have been instrumental in characterizing the disposition of sofosbuvir and its metabolites. These studies have consistently demonstrated that sofosbuvir is rapidly and extensively metabolized, leading to low systemic exposure of the parent drug and high concentrations of its metabolites within the liver, the target site of action.

Metabolic Profile of Sofosbuvir in Preclinical Models

CompoundDescriptionRole
SofosbuvirParent ProdrugAdministered form of the drug.
Metabolite XIntermediateProduct of initial ester hydrolysis by Cathepsin A and CES1.
This compound Intermediate MetaboliteFormed after the removal of the phenyl group by HINT1.
GS-461203Active MetaboliteThe triphosphate form that inhibits HCV NS5B polymerase.
GS-331007Inactive MetaboliteThe major circulating metabolite, excreted renally.

Detailed in vitro studies using human liver microsomes and hepatocytes have corroborated the findings from animal models, confirming the key enzymatic players and the sequence of metabolic events. These studies are crucial for understanding the potential for drug-drug interactions and for extrapolating preclinical data to human clinical scenarios.

Impurity Profiling, Control Strategies, and Regulatory Science Context

Classification and Characterization of O-Desphenyl Sofosbuvir as a Specified Impurity

This compound is chemically identified as (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoate. synthinkchemicals.comnih.gov It is recognized as a significant process-related impurity and potential degradation product of Sofosbuvir. scirp.org In the context of pharmaceutical quality control and regulatory science, it is classified as a "specified impurity." A specified impurity is one that is individually listed and limited with a specific acceptance criterion in the drug substance or drug product specification. europa.eufda.gov This classification can apply to impurities that are either structurally identified or unidentified. uspnf.com

The characterization of this compound is crucial for its use as a reference standard in analytical procedures. synthinkchemicals.com Comprehensive characterization is achieved through a suite of analytical techniques to confirm its structure and purity. This data package typically includes:

1H-NMR (Proton Nuclear Magnetic Resonance)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

Infrared Spectroscopy (IR)

Thermogravimetric Analysis (TGA) synthinkchemicals.com

This rigorous characterization ensures the reference standard is suitable for its intended purpose, such as in method development, validation, and routine quality control testing of Sofosbuvir. synthinkchemicals.comsynzeal.com The availability of well-characterized impurity standards like this compound is essential for impurity profiling, which is a critical component of Abbreviated New Drug Application (ANDA) filings and for ensuring compliance with pharmacopeial guidelines. synthinkchemicals.com One study on the forced degradation of Sofosbuvir identified a base degradation product with a molecular weight and formula corresponding to this compound, confirming its potential to form under specific conditions. scirp.org

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 1233335-82-4 synthinkchemicals.com
Molecular Formula C16H25FN3O9P synthinkchemicals.comsynzeal.comsimsonpharma.com
Molecular Weight 453.36 g/mol synthinkchemicals.comnih.govsimsonpharma.com

| IUPAC Name | [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid nih.gov |

Development of Control Strategies for Impurity Limits in Drug Substance and Drug Product

Control strategies for impurities like this compound are a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. The development of these strategies is guided by regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines. uspnf.comfda.gov A primary component of any control strategy is the development and validation of robust analytical methods capable of detecting, quantifying, and monitoring impurities. fda.gov

For Sofosbuvir and its related substances, including this compound, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed analytical technique. conferenceworld.inresearchgate.net Academic and industrial research focuses on developing simple, sensitive, precise, and specific stability-indicating HPLC methods. scirp.orgconferenceworld.in A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of drug purity and stability. scirp.org

The process of developing a control strategy involves:

Method Development and Optimization: This includes selecting an appropriate column (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation of Sofosbuvir from all its potential impurities. ijpsr.cominnovareacademics.in

Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. conferenceworld.in Validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netinnovareacademics.in

Forced Degradation Studies: Sofosbuvir is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products, such as this compound, and to prove the method's ability to separate them from the active pharmaceutical ingredient (API). scirp.org

Setting Acceptance Criteria: Based on the data from manufacturing process capabilities, stability studies, and toxicological assessments, specific acceptance criteria (limits) are established for each specified impurity in both the drug substance and the final drug product. usp.org

These validated methods are then used for routine batch release testing and stability monitoring to ensure that this compound and other impurities remain within the established, safe limits throughout the product's shelf life. synthinkchemicals.comdaicelpharmastandards.com

Qualification and Justification of Reporting Thresholds for Related Substances

Regulatory guidelines from the ICH provide a framework for setting thresholds for impurities in new drug substances and products. These thresholds—Reporting, Identification, and Qualification—are based on the maximum daily dose (MDD) of the drug. europa.eufda.gov

Reporting Threshold: This is the limit above which a degradation product or impurity must be reported in a regulatory submission. The purpose is to ensure that all impurities present at a meaningful level are documented. europa.euusp.org For a drug with an MDD of up to 2g, the reporting threshold is typically 0.05%. europa.eu

Identification Threshold: This is the limit above which an impurity's structure must be determined. For an MDD between 10 mg and 2 g, this threshold is 0.2% of the API or a total daily intake of 1 mg, whichever is lower. europa.eu

Qualification Threshold: This is the limit above which an impurity must be qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. europa.euuspnf.com For an MDD between 10 mg and 2 g, this threshold is 0.5% or a total daily intake of 1 mg, whichever is lower. fda.gov

The justification for these thresholds is rooted in a risk-based approach to patient safety. This compound, as a specified impurity, is subject to these thresholds. If it is present in a batch at a level above the qualification threshold, its safety must be established. This can be done by demonstrating that the level of the impurity was also present in batches of the drug substance used in pivotal safety and clinical trials. fda.gov Alternatively, separate toxicology studies on the isolated impurity may be required. synthinkchemicals.com The establishment and justification of these thresholds are a critical part of the dialogue between pharmaceutical manufacturers and regulatory agencies during the drug approval process. fda.govfda.gov

Table 2: ICH Q3B(R2) Thresholds for Impurities in New Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g 0.1% 0.2% or 1 mg TDI, whichever is lower 0.5% or 1 mg TDI, whichever is lower
> 1 g 0.05% 0.10% or 2 mg TDI, whichever is lower 0.15% or 2 mg TDI, whichever is lower

Source: Adapted from ICH Harmonised Guideline Q3B(R2) europa.eu

Role of this compound in Overall Drug Quality and Purity Assessment

Its role is multifaceted:

Marker of Process Control: The level of this compound in a batch of Sofosbuvir API can serve as an indicator of the consistency and control of the manufacturing process. Consistently low levels demonstrate a robust and well-controlled synthesis process. daicelpharmastandards.com

Indicator of Stability: As a potential degradation product, monitoring for the appearance or increase of this compound during stability studies is crucial. fda.gov Its presence can indicate degradation pathways and help establish appropriate storage conditions and shelf-life for the drug product. scirp.org

Component of the Impurity Profile: The complete impurity profile, which includes this compound and other related substances, defines the purity of the drug. Regulatory authorities require a detailed summary of the impurities found in batches representative of the proposed commercial process. fda.gov

Requirement for Batch Release: For a batch of Sofosbuvir drug substance or drug product to be released for clinical use or commercial distribution, the level of this compound must be below the specified acceptance criterion defined in the product's specification. usp.org

The availability of a highly pure, well-characterized this compound reference standard is indispensable for this assessment. It allows for the accurate quantification of the impurity in routine quality control analyses, ensuring that every batch of Sofosbuvir meets the stringent purity requirements set by regulatory bodies. synthinkchemicals.comsynzeal.com

Academic Contributions to Regulatory Guideline Compliance and Impurity Management

Academic research plays a vital role in advancing the science of impurity management and helping the pharmaceutical industry comply with stringent regulatory guidelines. Contributions from academia in the context of impurities like this compound are significant and varied.

One of the primary areas of contribution is the development of novel and efficient analytical methodologies. Academic laboratories often pioneer new approaches for the detection, separation, and quantification of impurities. Research published in peer-reviewed journals on topics such as the development of new stability-indicating RP-HPLC or UPLC methods for Sofosbuvir provides the industry with valuable tools and knowledge. scirp.orgconferenceworld.inijpsr.com These methods are often more sensitive, rapid, and cost-effective, which is beneficial for routine quality control. ijpsr.com

Furthermore, academic studies on forced degradation are critical for understanding the chemical stability of drug molecules. scirp.org By systematically exposing drugs like Sofosbuvir to various stress conditions, researchers can identify potential degradation products, including this compound, and elucidate their formation pathways. This information is invaluable for developing stable formulations and for designing manufacturing processes that minimize impurity formation. daicelpharmastandards.com

Academic research also contributes to the synthesis and characterization of impurity reference standards. While specialized vendors are the primary source, the underlying synthetic routes and characterization techniques are often refined and published within the academic sphere. This work ensures a reliable supply of the standards needed for method validation and system suitability testing as mandated by regulatory guidelines. daicelpharmastandards.com By providing a deeper understanding of the chemistry of drug degradation and impurity formation, and by developing the analytical tools to monitor them, academic contributions are foundational to the science-based approach to impurity management that is at the core of modern pharmaceutical regulation. uspnf.comusp.org

Emerging Research Avenues and Methodological Advancements

Application of Chemometrics and Machine Learning in Impurity Prediction and Control

The prediction and control of impurities during drug manufacturing are critical for maintaining product quality. Chemometrics, which utilizes multivariate mathematics and statistics to analyze chemical data, offers powerful tools for this purpose. frontiersin.org When combined with machine learning, these approaches can create predictive models that identify process parameters influencing the formation of impurities like O-Desphenyl Sofosbuvir.

Detailed research findings indicate that techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are effective in profiling impurities from complex datasets, such as those generated by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). oup.comresearchgate.net For instance, a PLS model could be developed by correlating critical process parameters (CPPs) from the Sofosbuvir synthesis with the measured levels of this compound in the final product. This allows for proactive control, where manufacturing conditions can be adjusted in real-time to minimize impurity formation. While specific models for this compound are proprietary, the methodology is widely applied in the pharmaceutical industry. chromatographyonline.com

Table 1: Illustrative Application of a PLS Model for Impurity Prediction This table is a hypothetical representation to illustrate the application of chemometric models in pharmaceutical impurity control.

Critical Process Parameter (Variable)Correlation Coefficient (vs. This compound Level)SignificancePotential Control Strategy
Reaction Temperature (°C)+0.85High Positive CorrelationMaintain temperature within a lower, tightly controlled range.
Reagent Molar Ratio+0.62Moderate Positive CorrelationOptimize the stoichiometry to avoid side reactions.
Reaction Time (hours)+0.71High Positive CorrelationDefine a precise reaction endpoint to prevent degradation.
Starting Material Purity (%)-0.91High Negative CorrelationImplement stricter quality control for incoming raw materials.

Green Analytical Chemistry Approaches for this compound Quantification

Green analytical chemistry aims to develop methods that are more environmentally benign by reducing or eliminating the use of hazardous substances, minimizing waste, and lowering energy consumption. slideshare.netajprd.com The quantification of this compound is an area where these principles can be effectively applied, moving away from traditional HPLC methods that often rely on toxic solvents like acetonitrile (B52724) and methanol (B129727).

Recent studies have focused on developing green chromatographic methods for antiviral drugs, including Sofosbuvir. researchgate.netresearchgate.netjpionline.org These methods often employ greener solvents, such as ethanol (B145695) or ionic liquids, and utilize techniques like micellar liquid chromatography (MLC), which uses surfactants in the mobile phase, reducing the need for organic modifiers. bohrium.com Such methods are validated according to ICH guidelines to ensure they are accurate, precise, and reliable for their intended purpose. ijpsr.comresearchgate.net The application of these green methods for the routine analysis of Sofosbuvir and its related impurities, including this compound, can significantly reduce the environmental footprint of quality control laboratories.

Table 2: Comparison of Conventional vs. Green HPLC Method for Antiviral Analysis This table compares a traditional RP-HPLC method with a modern green analytical approach suitable for quantifying Sofosbuvir and its impurities.

ParameterConventional RP-HPLC MethodGreen Analytical MethodEnvironmental/Efficiency Impact
Mobile Phase CompositionAcetonitrile:Water (gradient)Ethanol:Acidic Water (80:20 v/v) researchgate.netReduces reliance on toxic and costly acetonitrile.
Flow Rate1.0 mL/min0.8 - 1.0 mL/min researchgate.netresearchgate.netComparable efficiency with lower solvent consumption over time.
Analysis Run Time15-20 minutes< 10 minutes ijpsr.comIncreases sample throughput and reduces energy consumption.
Waste GenerationHigh volume of hazardous organic wasteLower volume of less toxic, often biodegradable wasteSimplifies waste disposal and lowers associated costs.
Greenness Score (e.g., AGREE)Lower ScoreHigher Score researchgate.netProvides a quantitative measure of the method's sustainability.

Sustainable Synthetic Methodologies to Minimize Impurity Formation

The most effective way to control impurities is to prevent their formation during synthesis. Sustainable, or green, synthetic methodologies focus on designing chemical processes that are safer, more efficient, and generate less waste. For complex molecules like nucleoside analogs, this involves strategies such as biocatalysis, using environmentally benign solvents, and improving reaction efficiency to minimize side-product formation. nih.govresearchgate.net

The synthesis of Sofosbuvir involves multiple steps where impurities like this compound can arise. Research into the synthesis of nucleoside analogs is increasingly focused on chemo-enzymatic methods, which use enzymes to perform specific chemical transformations with high selectivity, often under mild, aqueous conditions. mdpi.com This approach can overcome many drawbacks of traditional chemical synthesis, which may require toxic reagents and protecting group manipulations that lead to by-products. nih.govacs.org By redesigning the synthetic route to Sofosbuvir to incorporate enzymatic steps or more efficient catalytic processes, the formation of this compound can be significantly reduced at the source.

Cross-Disciplinary Research at the Interface of Chemistry, Analytical Science, and Pre-clinical Metabolism

Understanding an impurity fully requires a collaborative, cross-disciplinary approach. This compound is not just a process-related impurity but also a metabolite of the parent drug. patsnap.com This dual identity necessitates research that integrates synthetic chemistry, analytical science, and metabolic studies.

Synthetic Chemistry: Chemists work to understand the reaction mechanisms that lead to the formation of this compound during manufacturing. google.com This knowledge is crucial for developing strategies to minimize its presence in the drug substance.

Analytical Science: Analytical chemists develop and validate sensitive and specific methods (e.g., LC-MS) to detect and quantify this compound in both the active pharmaceutical ingredient (API) and biological matrices from pre-clinical studies. rroij.comresearchgate.net

Pre-clinical Metabolism: Pharmacologists and toxicologists study the formation of this compound in vivo to understand its metabolic pathway and assess its potential biological activity or toxicity. patsnap.com

Information from metabolic studies can inform analytical scientists about what to look for, while robust analytical methods provide the tools to support both process chemistry and pharmacology. This integrated approach ensures a comprehensive understanding of the impurity's lifecycle, from synthesis to its fate in the body.

Future Directions in the Comprehensive Characterization of Drug-Related Substances

The characterization of drug-related substances is continuously evolving, driven by regulatory expectations and technological advancements. biomedres.us The future of characterizing impurities like this compound lies in several key areas:

Advanced Hyphenated Techniques: The use of sophisticated hyphenated techniques, such as LC-NMR and LC-Q-TOF-HRMS, will become more routine for the unambiguous structural elucidation of unknown impurities, even at very low levels. rroij.combiomedres.us

In-Silico Prediction: Computational tools for predicting the toxicity (including genotoxicity) of impurities are becoming increasingly reliable. researchgate.net This allows for an early assessment of risk, guiding decisions on which impurities require stringent control. These tools can be applied to this compound to assess its potential risk profile without extensive biological testing.

Process Analytical Technology (PAT): The implementation of PAT involves real-time monitoring of manufacturing processes. In-line spectroscopic techniques could potentially monitor the formation of this compound as it happens, allowing for immediate process adjustments and ensuring the final product consistently meets quality standards.

Comparative In-Silico Profiling: Beyond toxicity, there is a growing trend to use in-silico tools to compare drug-related substances with the parent drug for potential therapeutic activity. researchgate.net This could uncover whether a non-toxic impurity might have its own pharmacological profile, turning a quality control issue into a potential new lead for drug discovery.

These future directions point towards a more predictive, efficient, and comprehensive approach to managing drug-related substances, ensuring higher standards of pharmaceutical quality and safety.

Q & A

Basic: What are the standard analytical methods for quantifying O-Desphenyl Sofosbuvir in pharmaceutical formulations?

A reverse-phase HPLC method developed using a Quality-by-Design (QbD) approach is widely adopted. Key parameters include mobile phase composition (e.g., acetonitrile-phosphate buffer), column type (C18), and pH optimization. Design-Expert® software can model interactions between variables like retention time and peak tailing, ensuring robustness . For bioanalytical quantification in plasma, protein precipitation followed by UV detection at 260 nm is recommended, with validation per ICH guidelines for specificity, linearity, and recovery .

Advanced: How can multivariate chemometric models improve the simultaneous quantification of this compound and its metabolites?

Genetic algorithm-partial least squares (GA-PLS) and artificial neural networks (ANN) enhance predictive accuracy in spectral data analysis. For example, GA-PLS reduced prediction errors by 20% in Sofosbuvir-Ledipasvir mixtures by optimizing wavelength selection and minimizing noise interference. ANN further improved precision for non-linear relationships in calibration curves .

Basic: What experimental design considerations are critical when developing bioanalytical methods for this compound?

Use a factorial design to evaluate critical factors: mobile phase ratio, buffer pH, and column temperature. For plasma analysis, include matrix effect studies (e.g., hemolyzed or lipemic samples) and stability testing under freeze-thaw cycles. A minimum of 14 experimental runs is recommended to capture variable interactions .

Advanced: How should researchers address contradictions in clinical efficacy data between Sofosbuvir-based regimens for HCV genotype 3?

Contradictions in sustained virologic response (SVR) rates (e.g., 79% for Sofosbuvir/Ribavirin vs. 92% for Sofosbuvir/Daclatasvir) require multivariate logistic regression to isolate confounders. Key predictors include BMI <30 (OR=2.64) and regimen type (OR=4.25 for Daclatasvir combinations). Stratified analysis by fibrosis stage and gender can further clarify discrepancies .

Advanced: What in vitro methodologies are appropriate for evaluating this compound’s antiviral activity against emerging viruses?

Use neuroblastoma (SH-Sy5y) cells or brain organoids for neurotropic viruses like Zika. Measure viral replication via RT-qPCR and plaque reduction assays. Sofosbuvir’s mutagenic effect (A-to-G transitions in viral RNA) can be quantified through next-generation sequencing . For SARS-CoV-2, Calu-3 cells with EC₅₀ determination via cytotoxicity assays (e.g., CC₅₀/EC₅₀ ratio >4.6) are validated approaches .

Basic: How to validate an HPLC method for this compound according to regulatory guidelines?

Validate parameters per ICH Q2(R1):

  • Linearity : R² ≥0.999 over 50–150% of target concentration.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Accuracy : 98–102% recovery in spiked samples.
  • Robustness : Test ±5% variations in flow rate and ±0.2 pH units .

Advanced: What statistical approaches are recommended for analyzing treatment outcomes in Sofosbuvir-based clinical trials?

For dichotomous outcomes (e.g., SVR12), use chi-square tests to compare regimens. Continuous variables (e.g., viral load reduction) require paired t-tests. Multivariate logistic regression identifies independent predictors (e.g., BMI, regimen type) with odds ratios and 95% confidence intervals. Kaplan-Meier survival analysis is suitable for time-to-relapse studies .

Basic: What are the key parameters to optimize in chromatographic separation of this compound?

  • Mobile phase : 60:40 acetonitrile:phosphate buffer (pH 3.0).
  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Flow rate : 1.0 mL/min.
  • Detection : UV at 260 nm .

Advanced: How does the combination of Sofosbuvir with other antivirals affect resistance profile analysis in vitro?

Combination therapies (e.g., Sofosbuvir/Daclatasvir) reduce resistance via complementary mechanisms: Sofosbuvir inhibits RNA polymerase, while Daclatasvir blocks NS5A. Use deep sequencing to monitor emergent mutations (e.g., NS5B S282T) in serial passaging experiments. Synergy is quantified via combination indices (CI <1.0) in dose-response matrices .

Advanced: How to reconcile discrepancies between in vitro antiviral potency and clinical efficacy of Sofosbuvir derivatives?

Discrepancies arise from pharmacokinetic factors (e.g., tissue penetration) and host-virus interactions. Use physiologically based pharmacokinetic (PBPK) modeling to predict drug exposure in target organs. Compare in vitro EC₅₀ values with clinical plasma concentrations (e.g., Sofosbuvir’s EC₅₀ = 0.14 µM vs. Cₘₐₓ = 2.5 µM in HCV patients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.